molecular formula C18H20FNO2 B5545059 2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide

2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B5545059
M. Wt: 301.4 g/mol
InChI Key: XRMZGKAEKBIJJY-UHFFFAOYSA-N
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Description

The compound 2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide belongs to the acetamide family of organic compounds, characterized by their amide functional group attached to an acetyl moiety (CH3CONH-). Compounds within this category often exhibit significant biological activity and are subjects of interest in synthetic organic chemistry for their potential applications in various fields.

Synthesis Analysis

The synthesis of similar acetamide derivatives often involves multi-step chemical reactions starting from basic aromatic compounds or phenols. For example, the synthesis of various substituted phenyl acetamides utilizes primary compounds like cyanophenol as starting materials, undergoing reactions like acetylation, nitration, and alkylation to introduce specific functional groups (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which can significantly influence the compound's physical and chemical properties. X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are typically used to determine the structure and confirm the identity of synthesized compounds (Z. Ping, 2007).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including acetylation, nitration, and halogenation, to introduce or modify functional groups on the aromatic ring. These reactions are influenced by the presence of the acetamide group and the specific substituents on the aromatic ring, affecting the compound's reactivity and selectivity (Zhang Da-yang, 2004).

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs Synthesis

A study by Magadum and Yadav (2018) discusses the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process utilizes Novozym 435 as a catalyst and explores various acyl donors, revealing vinyl acetate as the most effective due to its irreversible reaction outcome, indicating a kinetically controlled synthesis. The study provides insights into optimizing the process conditions and elucidates the mechanism through Lineweaver–Burk plots, suggesting a ternary complex model with inhibition by vinyl acetate (Magadum & Yadav, 2018).

Photoreaction Studies for Anti-Cancer Drug Flutamide

Watanabe, Fukuyoshi, and Oda (2015) investigated the photoreactions of flutamide, an anti-cancer drug, highlighting how its photodermatosis risk upon sunlight exposure is influenced by its solvent environment. Their findings show distinct photoreactions in acetonitrile versus 2-propanol, revealing different pathways for nitro–nitrite rearrangement and photoreduction of the nitro group, respectively. These insights could inform safer drug formulations by understanding the conditions that lead to harmful photoproducts (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Characterization of Novel Compounds

Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, employing 3-fluoro-4-cyanophenol as the primary compound. This research, aimed at expanding the chemical space of functionalized acetamides, characterized the new compounds through elemental analysis, IR, and 1H NMR, potentially opening avenues for further pharmacological exploration (Yang Man-li, 2008).

Pharmacological Assessment of Novel Acetamide Derivatives

Rani, Pal, Hegde, and Hashim (2016) embarked on synthesizing and assessing novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Their work, leveraging the Leuckart synthesis pathway, produced compounds with significant activity, suggesting the utility of these derivatives in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Investigation of Mitochondrial Complex I Activity

Ohba, Kanazawa, Kakiuchi, and Tsukada (2016) utilized 18F-BCPP-BF, a PET probe, to assess mitochondrial complex I activity's role in detecting acetaminophen-induced liver and kidney dysfunctions. Their findings underscore the probe's potential for early-phase quantitative imaging of organ dysfunction, paving the way for more precise diagnostics in drug-induced injuries (Ohba, Kanazawa, Kakiuchi, & Tsukada, 2016).

properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-18(2,3)13-8-4-7-11-16(13)22-12-17(21)20-15-10-6-5-9-14(15)19/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMZGKAEKBIJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide

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